Established Synthetic Efficiency: Overall Yield Comparison vs. Alternative Routes
A documented, efficient synthesis route for 4-methoxy-2,3,5-trimethylpyridine has been established, achieving an overall yield of 43% [1]. This stands in contrast to alternative, non-selective hydrogenolysis pathways which can lead to the undesired 2,3,5-trimethylpyridine byproduct, reducing the yield and purity of the target intermediate [1]. This established route provides a quantifiable baseline for process optimization and cost analysis during procurement.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 43% |
| Comparator Or Baseline | Alternative non-selective hydrogenolysis pathway (yield not specified for this specific compound, but results in significant byproduct formation) |
| Quantified Difference | The 43% yield represents an efficient, established baseline; non-selective conditions lead to reduced yield and purity of the target. |
| Conditions | Multi-step synthesis starting from ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, as described in Mittelbach et al., 1988 [1]. |
Why This Matters
A documented, reproducible synthetic route with a defined yield is essential for process chemists to benchmark against new methods and ensure cost-effective, reliable sourcing.
- [1] Mittelbach, M., Schmidt, H. W., Uray, G., Junek, H., Lamm, B., Ankner, K., Brändström, A., & Simonsson, R. (1988). Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric-acid inhibiting activity. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 42(8), 524-529. https://doi.org/10.3891/acta.chem.scand.42b-0524 View Source
